An In-depth Technical Guide to the Molecular Structure and Stability of Sucrose-6-Acetic Ester
An In-depth Technical Guide to the Molecular Structure and Stability of Sucrose-6-Acetic Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: February 5, 2026
Abstract
Sucrose-6-acetic ester, a key mono-substituted derivative of sucrose, holds significant interest in various scientific fields, particularly as a crucial intermediate in the synthesis of high-intensity sweeteners like sucralose and as a potential building block in pharmaceutical and biotechnological applications. Its unique molecular architecture, balancing hydrophilicity and lipophilicity, dictates its chemical behavior and utility. This technical guide provides a comprehensive exploration of the molecular structure and stability of sucrose-6-acetic ester. We will delve into its synthesis, structural characteristics, and the critical factors influencing its stability, including pH, temperature, and enzymatic activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related industries, offering both foundational knowledge and practical insights into the handling and application of this versatile molecule.
Introduction: The Significance of Sucrose-6-Acetic Ester
Sucrose, a readily available and biocompatible disaccharide, presents a versatile platform for chemical modification. Among its various derivatives, sucrose-6-acetic ester has emerged as a compound of particular importance. The selective esterification at the 6-hydroxyl group of the glucose moiety imparts a degree of lipophilicity to the otherwise highly water-soluble sucrose molecule, opening avenues for its application in diverse areas.
Historically, the primary driver for the study of sucrose-6-acetic ester has been its role as a key intermediate in the synthesis of sucralose, a widely used artificial sweetener.[1] The preparation of sucrose-6-acetate is a critical step in many synthetic routes to sucralose.[1] Beyond this, the amphiphilic nature of sucrose-6-acetic ester makes it a subject of interest for applications in drug delivery, food science, and material science, where its surface-active properties and biocompatibility can be leveraged. Understanding the intricacies of its molecular structure and, crucially, its stability under various conditions is paramount for its effective utilization in these demanding applications. This guide aims to provide a detailed technical overview of these aspects, grounded in scientific literature and established experimental protocols.
Molecular Structure of Sucrose-6-Acetic Ester
Sucrose-6-acetic ester, also known as 6-O-acetylsucrose, is a sucrose molecule in which the primary hydroxyl group at the 6th position of the glucose unit is esterified with an acetyl group. This selective modification leaves the other seven hydroxyl groups of the sucrose molecule free, contributing to its unique physicochemical properties.
Chemical Structure and Properties
The molecular formula of sucrose-6-acetic ester is C₁₄H₂₄O₁₂. The introduction of the acetyl group slightly increases its molecular weight and alters its polarity compared to sucrose.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄O₁₂ | [2] |
| Molecular Weight | 384.33 g/mol | [2] |
| IUPAC Name | [(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | [2] |
| Appearance | Typically a white or off-white solid | General Knowledge |
graph Sucrose_6_Acetate_Structure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Glucose Ring C1_g [label="C1", pos="1,1!"]; C2_g [label="C2", pos="0,2!"]; C3_g [label="C3", pos="1,3!"]; C4_g [label="C4", pos="2,3!"]; C5_g [label="C5", pos="2,2!"]; O_g [label="O", pos="1.5,1.5!"];
// Fructose Ring C2_f [label="C2'", pos="4,1!"]; C3_f [label="C3'", pos="5,2!"]; C4_f [label="C4'", pos="5,3!"]; C5_f [label="C5'", pos="4,3!"]; O_f [label="O'", pos="4.5,1.5!"];
// Substituents OH1_g [label="OH", pos="1.5,0!"]; OH2_g [label="OH", pos="-0.5,2.5!"]; OH3_g [label="OH", pos="0.5,4!"]; OH4_g [label="OH", pos="2.5,4!"]; CH2OAc [label="CH₂OAc", pos="3,2!"]; // C6 with acetate
OH1_f [label="CH₂OH", pos="3,0!"]; // C1' OH3_f [label="OH", pos="6,2!"]; OH4_f [label="OH", pos="6,3!"]; CH2OH_f [label="CH₂OH", pos="3.5,4!"]; // C6'// Bonds C1_g -- C2_g; C2_g -- C3_g; C3_g -- C4_g; C4_g -- C5_g; C5_g -- O_g; O_g -- C1_g; C1_g -- O_f [label="α-1,2 glycosidic bond"]; O_f -- C2_f; C2_f -- C3_f; C3_f -- C4_f; C4_f -- C5_f; C5_f -- O_f;
// Substituent bonds C1_g -- OH1_g; C2_g -- OH2_g; C3_g -- OH3_g; C4_g -- OH4_g; C5_g -- CH2OAc;
C2_f -- OH1_f; C3_f -- OH3_f; C4_f -- OH4_f; C5_f -- CH2OH_f; }
Figure 1: 2D representation of the molecular structure of sucrose-6-acetic ester.
Synthesis of Sucrose-6-Acetic Ester
The synthesis of sucrose-6-acetic ester with high regioselectivity is a significant challenge due to the presence of eight hydroxyl groups with varying reactivity. Over the years, both chemical and enzymatic methods have been developed to achieve this transformation efficiently.
Chemical Synthesis
Chemical synthesis routes often involve the use of protecting groups or catalysts to direct the acylation to the desired 6-position.
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Organotin-mediated Synthesis: A common method involves the use of organotin compounds, such as dibutyltin oxide, to activate the 6-hydroxyl group. The process typically includes dissolving sucrose in a solvent like N,N-dimethylformamide (DMF), followed by reaction with the organotin compound and then acetic anhydride.[3] This method can achieve high conversion rates and the reaction solution can sometimes be used directly in subsequent chlorination steps for sucralose production.[3]
-
Transesterification with Solid Acid Catalysts: Another approach is the transesterification of sucrose with an acetic ester in the presence of a solid acid catalyst.[4] This method is promoted as having a simple process, yielding high product purity, and being suitable for industrial production.[4]
-
Orthoester-based Synthesis: A more selective method involves the formation of a sucrose 4,6-orthoester intermediate by reacting sucrose with a ketene acetal in the presence of an acid catalyst.[5] This orthoester is then subjected to mild acidic hydrolysis to yield a mixture of 4- and 6-monoesters. Subsequent treatment with a base isomerizes the 4-ester to the desired 6-ester.[5]
Figure 3: Factors influencing the stability and degradation of sucrose-6-acetic ester.
Analytical Methodologies for Characterization and Quantification
Accurate and reliable analytical methods are essential for monitoring the synthesis, purity, and stability of sucrose-6-acetic ester.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of sucrose-6-acetate. A method using HPLC with a Diode Array Detector (DAD) has been reported for the rapid quantification of sucrose-6-acetate in synthesis mixtures. [6]Another advanced method involves on-line hydrolysis-HPLC with pulsed amperometric detection (PAD) for the analysis of sucrose acetates in crude products. [7]This method allows for the quantification of regio-isomers by hydrolyzing them to sucrose post-column. [7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the structural elucidation of sucrose-6-acetic ester and its isomers, confirming the position of the acetyl group. [7]
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and fragmentation pattern of sucrose-6-acetic ester, aiding in its identification. [7]
Experimental Protocol: HPLC-Based Stability Study of Sucrose-6-Acetic Ester
This protocol outlines a general procedure for assessing the stability of sucrose-6-acetic ester under different pH conditions.
Objective: To determine the hydrolysis rate of sucrose-6-acetic ester at various pH values at a constant temperature.
Materials:
-
Sucrose-6-acetic ester (high purity)
-
Buffer solutions (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or PAD)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Thermostatically controlled incubator or water bath
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of sucrose-6-acetic ester and dissolve it in a known volume of deionized water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Preparation of Reaction Solutions:
-
For each pH to be tested, pipette a known volume of the sucrose-6-acetic ester stock solution into a volumetric flask.
-
Add the corresponding buffer solution to the flask to achieve the final desired concentration of sucrose-6-acetic ester (e.g., 0.1 mg/mL) and the target pH.
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation:
-
Place the reaction solutions in a thermostatically controlled environment set to the desired temperature (e.g., 25°C or an accelerated temperature like 40°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction solution.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice) to prevent further degradation before analysis.
-
Transfer the samples to autosampler vials for HPLC analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating sucrose-6-acetic ester from its degradation products (sucrose and acetic acid). A typical mobile phase could be a gradient of acetonitrile and water.
-
Inject the samples onto the HPLC system.
-
Quantify the peak area of sucrose-6-acetic ester at each time point.
-
-
Data Analysis:
-
Plot the concentration of sucrose-6-acetic ester versus time for each pH.
-
Determine the order of the hydrolysis reaction (e.g., by plotting ln[concentration] vs. time for first-order kinetics).
-
Calculate the rate constant (k) for the degradation at each pH from the slope of the line.
-
The shelf-life (t₉₀), the time it takes for 10% of the compound to degrade, can be calculated using the appropriate kinetic equation (e.g., t₉₀ = 0.105 / k for a first-order reaction).
-
Applications in Drug Development and Concluding Remarks
The unique properties of sucrose-6-acetic ester make it a molecule of interest for the pharmaceutical industry. Its amphiphilicity suggests potential as an excipient, an emulsifier, or a solubilizing agent in drug formulations. Furthermore, its structure lends itself to being a starting material for the synthesis of more complex drug delivery systems or as a promoiety in prodrug design, where the ester bond could be enzymatically cleaved in vivo to release an active pharmaceutical ingredient.
However, the successful application of sucrose-6-acetic ester in these areas is intrinsically linked to its stability. A thorough understanding of its degradation profile under various physiological and formulation conditions is non-negotiable. This guide has provided a comprehensive overview of the molecular structure and stability of sucrose-6-acetic ester, drawing from the available scientific literature. While much is known about its synthesis and general chemical behavior, further detailed kinetic studies on its hydrolysis and thermal degradation would be invaluable for its broader application. It is our hope that this technical guide will serve as a solid foundation for researchers and professionals working with this promising molecule, enabling them to harness its full potential in their respective fields.
References
- CN104098617A - Preparation method of sucrose-6-acetate - Google Patents.
- CN1176095C - Synthesis of sucrose-6-acetate - Google Patents.
-
Li, Q., Zhang, X., Yao, P., & Wei, Y. (2018). Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010. Iranian Journal of Biotechnology, 16(2), e1380. Available at: [Link]
-
Optimization of the hydrolysis of sucralose-6-acetate. (A) Reaction... - ResearchGate. Available at: [Link]
-
Stagner, W. C., & Adejare, A. (2017). Sucrose Octaacetate Chemical Kinetics and Shelf Lives at Various Formulation pHs. AAPS PharmSciTech, 18(8), 3050–3057. Available at: [Link]
- CN113717237B - Method for preparing sucralose from sucralose-6-acetate neutralization solution - Google Patents.
-
The relationship between the rate constant of acid-catalyzed hydrolysis of sucrose and the concentration of hydrochloric acid - Journal of High School Science. Available at: [Link]
- US5440026A - Process for the preparation of sucrose 6-esters - Google Patents.
- CN1176095C - Synthesis of sucrose-6-acetate - Google Patents.
- CN105254684A - Preparation method of sucrose-6-acetate - Google Patents.
-
Yan, Z., et al. (2016). Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection. Journal of Chromatography A, 1448, 75-82. Available at: [Link]
- EP1905838A1 - Enzymatic regioselective 6-acylation of sucrose - Google Patents.
-
Šimkovic, I., et al. (2003). Primary reactions of sucrose thermal degradation. Journal of Analytical and Applied Pyrolysis, 70(2), 493-504. Available at: [Link]
-
Sucrose 6'-Acetate | C14H24O12 | CID 45040431 - PubChem. Available at: [Link]
-
Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - ResearchGate. Available at: [Link]
-
Lam, X. M., et al. (2009). The effect of sucrose hydrolysis on the stability of protein therapeutics during accelerated formulation studies. Journal of Pharmaceutical Sciences, 98(10), 3599-3611. Available at: [Link]
-
Kishimoto, S., et al. (2001). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science, 50(11), 865-871. Available at: [Link]
-
An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives - MDPI. Available at: [Link]
Sources
- 1. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doctaris.com [doctaris.com]
- 3. Sucrose-6-acetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104098617A - Preparation method of sucrose-6-acetate - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.sk [chem.sk]
- 7. Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
